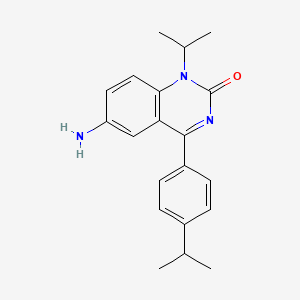

6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one

Description

6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one (CAS 478963-35-8) is a quinazolinone derivative characterized by its amino group at position 6, an isopropyl group at position 1, and a 4-isopropylphenyl substituent at position 4.

Properties

IUPAC Name |

6-amino-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(21)9-10-18(17)23(13(3)4)20(24)22-19/h5-13H,21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYCWFAGGTXGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one typically involves multiple steps, starting with the reaction of appropriate precursors under specific conditions. One common method includes the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs (Quinazolinone Derivatives)

Substituent Variations at Position 6

- 6-Allylamino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one: Replacing the amino group with an allylamino substituent introduces a reactive alkene moiety. This modification may enhance interactions with hydrophobic binding pockets in biological targets but could reduce hydrogen-bonding capacity compared to the primary amino group .

- 6-(Propargylamino)-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one (CAS 478963-46-1): The propargyl group introduces a terminal alkyne, enabling click chemistry for bioconjugation. This property is advantageous in drug delivery systems but may increase synthetic complexity .

Positional Isomerism of Isopropyl Groups

- 6-Amino-3-isopropylquinazolin-4(3H)-one: The isopropyl group at position 3 (instead of position 1) alters the molecule’s conformational flexibility. Such positional changes can significantly impact binding affinity to enzymes like kinases, where substituent orientation is critical .

Comparison with Heterocyclic Compounds (Non-Quinazolinones)

Halogen-Substituted Derivatives

- (E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one: This chalcone derivative features a chlorine atom and 4-isopropylphenyl group. Microwave-assisted synthesis (80°C, 700 W, 6 minutes) is noted for this compound, suggesting faster reaction times than conventional quinazolinone syntheses .

Amino-Substituted Heterocycles

- 6-(4-Methylpiperazin-1-yl)-1H-indole: The methylpiperazine group improves water solubility via tertiary amine protonation, a property absent in the target compound.

Data Tables

Table 1: Structural Comparison of Quinazolinone Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, acetic acid as a solvent under reflux improves purity by stabilizing intermediates . Temperature control (e.g., maintaining 80–100°C) ensures proper cyclization of the quinazolinone core, while catalysts like AlCl3 enhance electrophilic substitution efficiency in aromatic systems . Reaction monitoring via TLC ensures step completion, and ice-water quenching aids in product crystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Identifies hydrogen environments, such as isopropyl group protons (δ 1.2–1.4 ppm for CH3, δ 2.8–3.2 ppm for CH) and aromatic protons (δ 6.8–8.0 ppm) .

- IR : Confirms functional groups (e.g., NH stretch at ~3400 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Anticancer : MTT assays using cell lines sensitive to quinazolinones (e.g., MCF-7, HepG2) .

- Anti-inflammatory : COX-2 inhibition assays .

- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .

- Dosage : Start with 1–50 µM ranges, adjusting based on cytotoxicity profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer : Compare analogs with systematic substituent changes (see Table 1). For instance:

-

Phenyl substituents : 4-Isopropyl groups enhance lipophilicity and membrane penetration vs. 4-chloro (anticancer) .

-

Amino groups : 6-Amino positioning improves hydrogen bonding with biological targets (e.g., kinase active sites) .

-

Heterocyclic additions : Furan or pyridyl moieties modulate electronic effects, altering binding affinity .

Table 1. SAR of Quinazolinone Analogs

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) or inflammatory targets (COX-2). Focus on the quinazolinone core’s interaction with catalytic residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds .

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers address contradictory biological activity data in literature?

- Methodological Answer : Contradictions often arise from synthesis impurities or assay variability. Solutions include:

- Reproducibility Checks : Re-synthesize compounds using published protocols (e.g., verify reflux time and solvent ratios) .

- Analytical Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Standardized Assays : Adopt CLSI guidelines for antimicrobial tests or NCI protocols for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.